1H-Perfluorohex-1-ene (CAS 66249-21-6): Comprehensive Profiling, Synthesis, and Applications in Advanced Chemical Workflows
1H-Perfluorohex-1-ene (CAS 66249-21-6): Comprehensive Profiling, Synthesis, and Applications in Advanced Chemical Workflows
Executive Summary
1H-perfluorohex-1-ene (IUPAC: 1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-ene) is a highly reactive polyfluoroalkene that occupies a unique intersection in modern chemistry[1]. In the context of environmental science, it is identified as a critical intermediate in the mechanochemical degradation of persistent per- and polyfluoroalkyl substances (PFAS)[2]. Conversely, in synthetic organic chemistry and drug development, its terminal fluoroalkene moiety serves as an electrophilic building block, enabling the targeted introduction of perfluorohexyl groups to enhance the lipophilicity and metabolic stability of advanced pharmacophores.
As a Senior Application Scientist, understanding the dual nature of this compound—both as a remediation byproduct and a synthetic precursor—is essential for designing robust experimental workflows.
Physicochemical Profiling
The extreme electronegativity of the eleven fluorine atoms dictates the molecule's physical behavior, rendering it simultaneously hydrophobic and lipophobic. The following quantitative data summarizes its core computed properties, which are critical for predicting its behavior in biological assays and solvent systems.
| Property | Value | Causality / Scientific Significance |
| Molecular Weight | 282.05 g/mol [1] | Standard mass for the |
| XLogP3 | 3.6[1] | High lipophilicity. In drug design, this indicates excellent potential for passive membrane permeability[1]. |
| Topological Polar Surface Area (TPSA) | 0 Ų[1] | Complete absence of polar surface area. The molecule is entirely non-polar, driving its phase-separation behavior[1]. |
| Rotatable Bonds | 3[1] | The rigid perfluoroalkyl backbone limits conformational flexibility, reducing entropic penalties upon target binding[1]. |
| Hydrogen Bond Acceptors | 11[1] | High density of fluorine atoms capable of participating in weak multipolar interactions within protein binding pockets[1]. |
Mechanistic Pathways: Environmental Fate vs. Directed Synthesis
The generation of 1H-perfluorohex-1-ene occurs via two primary mechanistic pathways: environmental mechanochemical degradation and directed organofluorine synthesis.
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Mechanochemical Defluorination (Environmental): As demonstrated by[2], applying tribochemical stress to perfluorohexanoic acid (PFHxA) in the presence of a Lewis acid (
) overcomes the massive activation energy barrier of the C-F bond (~485 kJ/mol). The coordinates with the carboxylate group, driving rapid decarboxylation and subsequent reductive defluorination to yield the polyfluoroalkene[3]. -
Phosphine-Mediated Defluorination (Directed Synthesis): In controlled laboratory settings, perfluorinated alkenes are subjected to reductive defluorination using tributylphosphine (
). The phosphine executes a nucleophilic attack on the least sterically hindered C-F bond, forming a transient phosphonium fluoride intermediate that is subsequently cleaved by water to yield the target alkene[4].
Fig 1: Mechanochemical and directed synthetic pathways yielding 1H-perfluorohex-1-ene.
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot and optimize.
Protocol A: Mechanochemical Conversion of PFHxA (Remediation Modeling)
This protocol models the degradation of PFAS contaminants into 1H-perfluorohex-1-ene using tribochemical activation[2].
-
Step 1: Reagent Loading. In an argon-filled glovebox, load PFHxA and anhydrous
into a stainless-steel milling jar at a 1:25 molar ratio.-
Causality: The massive excess of
ensures sufficient Lewis acid surface area for carboxylate coordination. The argon atmosphere prevents oxidative side reactions that would yield short-chain perfluorocarboxylic acids instead of the target alkene.
-
-
Step 2: Planetary Ball Milling. Seal the jar, transfer to a planetary ball mill, and grind at 350 rpm for 2.5 hours.
-
Causality: The kinetic energy from the milling media provides the localized thermal spikes (hotspots) necessary to break the highly stable C-F bonds without requiring bulk heating.
-
-
Step 3: Extraction and Validation. Extract the milled powder with a non-polar fluorinated solvent (e.g., perfluorohexane). Analyze the supernatant via GC-MS and
NMR.-
Self-Validation: Quantitative conversion is confirmed by the disappearance of the PFHxA carboxylate peak in
NMR and the emergence of the distinct vinylic fluorine signals in the NMR spectrum[2].
-
Protocol B: Directed Synthesis via Tributylphosphine Reduction
This protocol is utilized when high-purity 1H-perfluorohex-1-ene is required as a precursor for drug development[4].
-
Step 1: Emulsion Preparation. Suspend 98 mmol of the perfluorohexene precursor in 150 mL of diglyme. Cool the stirred emulsion to -50°C using a dry ice/acetone bath.
-
Causality: Diglyme is chosen as a high-boiling, aprotic solvent that solubilizes the reagents without participating in nucleophilic attack. The extreme cooling is mandatory to control the highly exothermic formation of the phosphonium intermediate and prevent uncontrolled polymerization.
-
-
Step 2: Phosphine Addition. Add 98 mmol of
dropwise over 30 minutes.-
Causality: Dropwise addition maintains the thermal equilibrium of the -50°C bath. The phosphine specifically attacks the least sterically hindered vinylic C-F bond.
-
-
Step 3: Hydrolysis and Cleavage. Slowly introduce degassed
to the reaction mixture.-
Causality: Water acts as the cleavage agent, hydrolyzing the intermediate phosphonium fluoride to yield the terminal protonated fluoroalkene and tributylphosphine oxide.
-
-
Step 4: Distillation. Isolate the product via fractional distillation under reduced pressure.
-
Self-Validation: The product's identity is validated by its boiling point and the integration of the single vinylic proton in
NMR.
-
Applications in Drug Development and Materials Science
Pharmaceutical Development:
In medicinal chemistry, the incorporation of fluorine is a premier bioisosteric strategy. 1H-perfluorohex-1-ene acts as a highly electrophilic Michael acceptor. Through radical or nucleophilic addition across its double bond, researchers can append the entire perfluorohexyl chain onto an active pharmaceutical ingredient (API). This modification dramatically increases the API's LogP (enhancing blood-brain barrier penetration) and completely blocks cytochrome P450-mediated oxidative metabolism at the substituted site due to the shielding effect of the rigid
Advanced Materials: In polymer science, the double bond of 1H-perfluorohex-1-ene allows it to be copolymerized with ethylene or tetrafluoroethylene. The resulting fluoropolymers exhibit exceptionally low surface energy, making them ideal for specialized hydrophobic coatings, chemically inert microfluidic channels, and dielectric materials for high-frequency electronics.
References
-
Title : 1H-Perfluorohex-1-ene | C6HF11 | CID 21455498 - PubChem Source : National Center for Biotechnology Information (NCBI) URL :[Link]
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Title : Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts Source : International Journal of Environmental Research and Public Health / PubMed Central URL :[Link]
Sources
- 1. 1H-Perfluorohex-1-ene | C6HF11 | CID 21455498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
